Selective and Potent CYP1A2 Inhibition vs. In-Class Flavonoids
Cudratricusxanthone A demonstrates a specific and potent reversible inhibition of human CYP1A2, CYP2C8, and CYP2C9 in human liver microsomes [1]. Its CYP1A2 IC50 of 3.9 µM is orders of magnitude more potent than the MAO inhibitory activity observed for the same compound (IC50 = 88.3 µM) [2], highlighting a selectivity profile not seen in related flavonoids isolated from the same source.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | CYP1A2 IC50 = 3.9 µM; MAO IC50 = 88.3 µM |
| Comparator Or Baseline | Cudraflavone B (MAO IC50 = 80.0 µM); Cudraflavanone A (MAO IC50 = 89.7 µM) |
| Quantified Difference | CTXA is >20-fold more potent against CYP1A2 than against MAO, whereas comparators show only MAO activity. |
| Conditions | Human liver microsomes (CYP) and mouse brain MAO |
Why This Matters
This data is crucial for researchers studying drug metabolism or herb-drug interactions, as it defines a specific, quantifiable risk profile for CYP-mediated interactions that is absent in the flavonoid comparators.
- [1] Sim, J., Jang, E., Lee, S., & Lee, S. (2015). In vitro inhibition of human cytochrome P450 by cudratricusxanthone A. Food and Chemical Toxicology, 81, 171-175. View Source
- [2] Hwang, J. H., Hong, S. S., Han, X. H., Hwang, J. S., Lee, D., Lee, H., ... & Ro, J. S. (2007). Prenylated xanthones from the root bark of Cudrania tricuspidata. Journal of Natural Products, 70(7), 1207-1209. View Source
